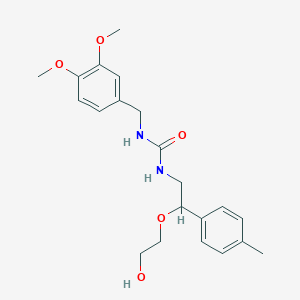
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 388.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and biological activity:
- Dimethoxybenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.
- Hydroxyethoxy chain : May influence solubility and bioavailability.
- p-Tolyl group : Impacts the overall pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Research has shown that compounds with similar structures often possess various pharmacological effects.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-[(3,4-Dimethoxyphenyl)methyl]urea | Contains methoxy groups and urea | Anti-inflammatory | Simpler structure |
| 3-[(4-Methylphenyl)(hydroxy)methyl]urea | Hydroxymethyl substituent | Anticancer | Different substituent pattern |
| N,N'-Di(3,4-dimethoxyphenyl)urea | Two methoxyphenyl groups | Antioxidant | Enhanced activity due to dual substitution |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The methoxy groups may facilitate interaction with specific enzymes or receptors.
- The urea functional group could play a role in binding to biological targets, potentially influencing cell signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar urea derivatives in various therapeutic areas:
- Anticancer Activity : A study demonstrated that certain urea derivatives exhibited significant inhibitory effects on gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1). This suggests a selective cytotoxicity that could be beneficial for cancer therapy .
- Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammatory markers in vitro. For instance, derivatives with similar methoxy substitutions were effective in inhibiting pro-inflammatory cytokines .
- Pharmacokinetics and Binding Affinity : Molecular docking studies suggest that this compound may have favorable binding interactions with targets involved in inflammatory responses and cancer cell proliferation. Further pharmacological studies are necessary to elucidate these interactions fully .
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIUBOISMYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













